molecular formula C17H17N3O7S B4298834 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid

3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid

Cat. No. B4298834
M. Wt: 407.4 g/mol
InChI Key: RNNZLYJYMFRCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid, also known as ANP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ANP is a synthetic compound that is used as a chemical probe to study protein-protein interactions and to identify potential drug targets.

Mechanism of Action

The mechanism of action of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid involves the binding of the compound to specific proteins, leading to the disruption of their function. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid has been shown to bind to the ATP-binding site of the Hsp90 chaperone, leading to the inhibition of its function and the subsequent degradation of client proteins.
Biochemical and Physiological Effects
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of protein function, the induction of protein degradation, and the modulation of cellular signaling pathways. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid in lab experiments is its specificity for certain proteins, allowing for the identification of potential drug targets. However, 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid can also have off-target effects and may not be suitable for all research applications.

Future Directions

There are several future directions for the use of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid in scientific research. One potential direction is the development of new compounds based on 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid that have improved specificity and potency. Another direction is the use of 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid in combination with other compounds to enhance its therapeutic effects. Additionally, 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid could be used in the development of new diagnostic tools for the detection of specific proteins in biological samples.

Scientific Research Applications

3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid has been used in various scientific research applications, including the study of protein-protein interactions, the identification of drug targets, and the development of new therapeutic agents. 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid has been shown to bind to specific proteins, such as the Hsp90 chaperone, and disrupt their function, leading to the identification of potential drug targets.

properties

IUPAC Name

3-[(4-acetamidophenyl)sulfonylamino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7S/c1-11(21)18-13-5-7-15(8-6-13)28(26,27)19-16(10-17(22)23)12-3-2-4-14(9-12)20(24)25/h2-9,16,19H,10H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNZLYJYMFRCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid

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